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Compound of Interest

Compound Name: 1,3-Dinitronaphthalene

Cat. No.: B1222033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,3-
dinitronaphthalene, a key nitroaromatic compound. The following sections detail the

crystallographic data, experimental protocols for its determination, and an exploration of the

intermolecular forces that govern its solid-state assembly. This information is crucial for

understanding the physicochemical properties of this compound and for its application in

materials science and drug development.

Crystallographic Data Summary
The crystal structure of 1,3-dinitronaphthalene was determined by single-crystal X-ray

diffraction. The compound crystallizes in a triclinic system with the space group P-1.[1] A

comprehensive summary of the crystallographic data is presented in Table 1.
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Parameter Value

Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions

a 7.5552(8) Å

b 7.763(1) Å

c 9.073(1) Å

α 110.742(9)°

β 99.570(9)°

γ 100.309(9)°

Cell Volume (V) 474.1(2) Å³

Molecules per Cell (Z) 2

Calculated Density (Dx) 1.528 g/cm³

Radiation Cu Kα (λ = 1.54178 Å)

Temperature 293 K

Final R-factor 0.064 for 1213 observed reflections

Table 1: Crystallographic data for 1,3-Dinitronaphthalene.[1]

Molecular Geometry and Intermolecular Interactions
The asymmetric unit of the 1,3-dinitronaphthalene crystal contains one molecule. The

naphthalene ring system is essentially planar. A notable feature of the molecular geometry is

the significant torsion angle of the nitro group at the C1 position, which is twisted out of the

plane of the naphthalene ring by approximately 37°.[1] This deviation is attributed to steric

hindrance between the oxygen atoms of the nitro group and the hydrogen atom at the C8

position of the naphthalene ring.
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The crystal packing of 1,3-dinitronaphthalene is primarily governed by a combination of weak

intermolecular interactions, which are characteristic of nitroaromatic compounds. These

include:

π-π Stacking: The planar aromatic rings of adjacent molecules are expected to engage in π-

π stacking interactions, contributing to the overall stability of the crystal lattice.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the

naphthalene ring and the oxygen atoms of the nitro groups of neighboring molecules likely

play a significant role in the three-dimensional arrangement of the molecules in the crystal.

These types of interactions are crucial in determining the packing efficiency and the physical

properties of the crystalline material.

Experimental Protocols
The determination of the crystal structure of 1,3-dinitronaphthalene involved a series of well-

defined experimental steps, from crystal growth to data analysis.

Crystal Growth
Single crystals of 1,3-dinitronaphthalene suitable for X-ray diffraction were obtained using the

vapor diffusion method.[1]

Protocol:

A saturated solution of commercially available 1,3-dinitronaphthalene was prepared in a

mixture of cyclohexane and 1,2-dichloroethane.

This solution was placed in a small, open vial.

The small vial was then placed inside a larger, sealed container that contained a reservoir of

a more volatile solvent (the precipitant).

Over time, the vapor of the precipitant slowly diffused into the solution containing the

compound, reducing its solubility.

This gradual decrease in solubility led to the slow formation of well-ordered, single crystals.
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X-ray Data Collection
A suitable single crystal was mounted on a goniometer head of an Enraf-Nonius CAD-4

diffractometer for data collection.[1]

Protocol:

The crystal was cooled to a temperature of 293 K.

Copper Kα radiation (λ = 1.54178 Å) was used as the X-ray source.

The diffraction data were collected using the 2θ-θ scan technique, where the detector and

the crystal rotate in a 2:1 ratio.

A set of 1213 independent reflections with I > 2σ(I) were collected and used for structure

solution and refinement.

Structure Solution and Refinement
The collected diffraction data was processed to solve and refine the crystal structure. While the

specific software used in the original 1991 study is not detailed, the general workflow would

have followed standard crystallographic procedures of the time, likely employing direct methods

for structure solution and full-matrix least-squares for refinement.

Typical Protocol:

Data Reduction: The raw diffraction intensities were corrected for Lorentz and polarization

effects.

Structure Solution: The initial atomic positions were determined using direct methods, a

common approach for small molecules.

Structure Refinement: The atomic coordinates and thermal parameters were refined using

full-matrix least-squares minimization. The refinement process minimizes the difference

between the observed and calculated structure factors, leading to the final refined structure

with an R-factor of 0.064.

Workflow and Pathway Visualization
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The logical flow of the experimental and computational steps involved in the crystal structure

analysis of 1,3-dinitronaphthalene is illustrated in the following diagram.
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Click to download full resolution via product page

Experimental workflow for the crystal structure analysis of 1,3-Dinitronaphthalene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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